2-Cyclobutylpyridin-4-amine
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Overview
Description
2-Cyclobutylpyridin-4-amine is a chemical compound with the molecular formula C9H12N2. It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. The compound features a pyridine ring substituted with a cyclobutyl group at the 2-position and an amine group at the 4-position, making it a unique structure in the realm of heterocyclic chemistry.
Mechanism of Action
Mode of Action
Like many other amines, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Biochemical Pathways
It’s known that many amines can influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and cellular metabolism .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of 2-Cyclobutylpyridin-4-amine can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment. For example, the pH can influence the protonation state of the amine, potentially affecting its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclobutylpyridine with ammonia or an amine source under high temperature and pressure . The reaction conditions often require a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-Cyclobutylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating inflammatory and infectious diseases.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
- 6-Cyclobutyl-3-pyridinamine
- 2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride
- 1,2,3,4-Tetrahydro-4-isoquinolinamine dihydrochloride
Comparison: 2-Cyclobutylpyridin-4-amine stands out due to its unique substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclobutylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCNNCUFQABJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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